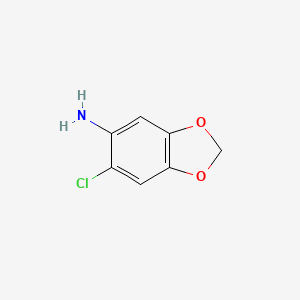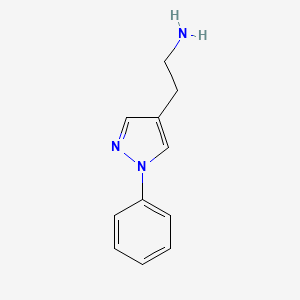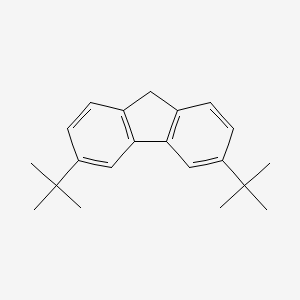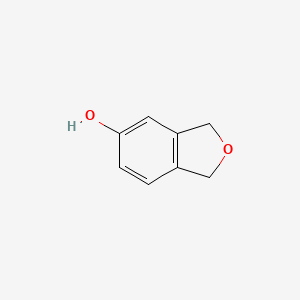![molecular formula C18H18N4O4 B1352769 N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B1352769.png)
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline is an organic compound that belongs to the class of hydrazones. It is derived from the reaction between 2,4-dinitrophenylhydrazine and cyclohexanone, followed by the introduction of a phenyl group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the hydrazone. The reaction conditions often include heating the mixture to accelerate the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline undergoes various chemical reactions, including:
Condensation Reactions: The formation of the hydrazone itself is a condensation reaction, where two molecules join together with the loss of a small molecule, typically water.
Nucleophilic Addition-Elimination Reactions: This compound can participate in nucleophilic addition-elimination reactions, where a nucleophile adds to the carbonyl group, followed by the elimination of a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol. The reactions are often carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major product formed from the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone is the hydrazone derivative, this compound. This compound can further react to form various derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline has several scientific research applications:
Chemistry: It is used as a reagent in qualitative organic analysis to detect the presence of carbonyl compounds.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline involves nucleophilic addition to the carbonyl group of cyclohexanone, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the presence of an acid catalyst, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: This compound is similar in structure but lacks the cyclohexanone and phenyl groups.
Phenylhydrazine: Another related compound, phenylhydrazine, is used in the synthesis of various hydrazones and has applications in organic synthesis.
Uniqueness
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline is unique due to its specific structure, which combines the properties of 2,4-dinitrophenylhydrazine and cyclohexanone. This unique combination allows it to participate in specific reactions and applications that are not possible with its individual components.
Propriétés
Formule moléculaire |
C18H18N4O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2 |
Clé InChI |
KFXSWWMDCILEOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



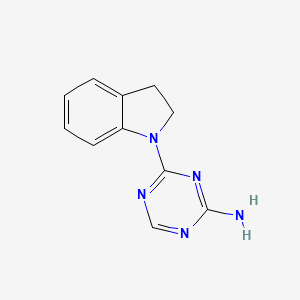

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)
